molecular formula C12H18N2 B6228100 1-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-4-amine CAS No. 1341987-37-8

1-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-4-amine

Cat. No.: B6228100
CAS No.: 1341987-37-8
M. Wt: 190.28 g/mol
InChI Key: DWINRZAPPPAPKK-UHFFFAOYSA-N
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Description

1-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-4-amine ( 1341987-37-8 ) is a synthetic organic compound with the molecular formula C12H18N2 and a molecular weight of 190.28 g/mol . This secondary amine features a tetrahydroquinoline core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The compound's structure includes a fused bicyclic system with an amine functional group at the 4-position and an isopropyl substitution on the ring nitrogen, contributing to its specific stereoelectronic properties . As a building block in organic synthesis and drug discovery, this tetrahydroquinoline derivative is a valuable intermediate for exploring new chemical space. The tetrahydroquinoline scaffold is frequently investigated for its potential in developing compounds that modulate protein-protein interactions and epigenetic targets, such as bromodomain inhibitors . With a calculated LogP of 1.93 and a polar surface area of 29 Ų , this amine exhibits favorable physicochemical properties, including high gastrointestinal absorption and blood-brain barrier permeation potential, making it a candidate for pharmacokinetic optimization studies in preclinical research. This product is available in high purity, up to 95% , and is provided for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1341987-37-8

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

1-propan-2-yl-3,4-dihydro-2H-quinolin-4-amine

InChI

InChI=1S/C12H18N2/c1-9(2)14-8-7-11(13)10-5-3-4-6-12(10)14/h3-6,9,11H,7-8,13H2,1-2H3

InChI Key

DWINRZAPPPAPKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC(C2=CC=CC=C21)N

Origin of Product

United States

Synthetic Methodologies for 1 Propan 2 Yl 1,2,3,4 Tetrahydroquinolin 4 Amine and Its Analogs

Direct Synthetic Approaches to 1-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-4-amine

Direct synthesis of this compound involves the sequential or convergent introduction of the N-isopropyl group and the C-4 amino functionality onto a pre-existing or concurrently formed tetrahydroquinoline scaffold.

Strategies for the Introduction of the Isopropyl Group at N-1

The incorporation of an isopropyl group at the N-1 position of the tetrahydroquinoline ring is a critical step in the synthesis of the target compound. Several standard organic chemistry transformations can be employed for this purpose.

One common method is N-alkylation . This can be achieved by reacting the parent tetrahydroquinoline or a suitable precursor with an isopropyl halide, such as 2-iodopropane, in the presence of a base. For instance, the nitrogen of a quinolin-2-one intermediate can be deprotonated with a strong base like sodium hydride (NaH) to form a nucleophilic amide, which then displaces the halide from 2-iodopropane. nih.gov However, such reactions can sometimes be sluggish due to steric hindrance, leading to incomplete conversion. nih.gov

A widely used alternative is reductive amination . This strategy involves the condensation of a primary or secondary amine (in this case, the tetrahydroquinoline nitrogen) with acetone (B3395972). The resulting iminium ion intermediate is then reduced in situ to form the N-isopropyl group. This method is often preferred for its mild conditions and high efficiency. nih.gov

MethodReagentsKey Features
N-AlkylationTetrahydroquinoline precursor, 2-iodopropane, Base (e.g., NaH, K2CO3)Direct introduction of the isopropyl group; can be subject to steric hindrance. nih.gov
Reductive AminationTetrahydroquinoline precursor, Acetone, Reducing agent (e.g., NaBH(OAc)3)Forms an iminium intermediate which is then reduced; often provides good yields under mild conditions. nih.gov

Methodologies for the Stereoselective Construction of the 4-Amino Stereocenter

The creation of the chiral center at the C-4 position with a high degree of stereocontrol is a significant challenge in the synthesis of 4-aminotetrahydroquinolines. Modern asymmetric catalysis offers powerful solutions to this problem.

A notable approach involves a sequence starting with the 1,2-reductive dearomatization of a quinoline (B57606) precursor . This step generates a 1,2-dihydroquinoline, which is an internal cis-cyclic alkene. This intermediate then undergoes a copper(I) hydride-catalyzed asymmetric hydroamination . nih.govacs.orgacs.org This reaction uses a chiral copper complex, often with a diphosphine ligand like (R,R)-Ph-BPE, to deliver an amine nucleophile across the double bond with high enantioselectivity. nih.govacs.orgacs.org This sequence can be performed in a stepwise manner or as a one-pot procedure, affording diverse 4-amino-1,2,3,4-tetrahydroquinolines with excellent enantiomeric excess (ee). nih.govacs.org

Another strategy is the tandem deoxygenation of N-arylnitrones to form imines in situ, followed by a chiral copper(II) diphosphate-catalyzed aza-Diels-Alder reaction with enecarbamates. This process yields a variety of 4-aminotetrahydroquinolines with good to excellent enantioselectivities under mild conditions. researchgate.net

MethodKey StepsCatalyst/Ligand SystemStereochemical Outcome
Asymmetric Hydroamination1. 1,2-Reductive dearomatization of quinoline2. CuH-catalyzed hydroaminationCopper(II) acetate (B1210297) monohydrate / (R,R)-Ph-BPE / P(p-tolyl)3High enantioselectivity (e.g., 87–90% ee). nih.govacs.org
Tandem Deoxygenation/Aza-Diels-Alder1. In situ imine formation from nitrone2. Enantioselective Povarov reactionChiral Copper(II) diphosphate (B83284) complexesGood to excellent ee values. researchgate.net

Multicomponent Reaction (MCR) Strategies for Tetrahydroquinoline Ring Formation

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. These strategies are particularly powerful for building complex heterocyclic scaffolds like the tetrahydroquinoline core.

Povarov Reaction and its Asymmetric Catalytic Variants

The Povarov reaction is a cornerstone MCR for tetrahydroquinoline synthesis. thieme-connect.comresearchgate.net It is formally a [4+2] cycloaddition involving an aniline (B41778), an aldehyde, and an alkene (the dienophile). benthamdirect.comeurekaselect.comresearchgate.net The reaction is typically catalyzed by a Lewis or Brønsted acid and proceeds through the in situ formation of an N-arylimine from the aniline and aldehyde. This imine then acts as the azadiene in a subsequent cycloaddition with an electron-rich alkene. eurekaselect.comresearchgate.net

The development of asymmetric Povarov reactions has been a major focus, enabling the enantioselective synthesis of chiral tetrahydroquinolines. researchgate.netrsc.orgresearchgate.net Chiral phosphoric acids (CPAs), derived from BINOL, are highly effective Brønsted acid catalysts for these transformations. rsc.orgrsc.org They can activate the imine towards cycloaddition and control the stereochemical outcome, leading to products with high diastereo- and enantioselectivity. researchgate.netrsc.org Cooperative catalysis, using both a chiral urea (B33335) and a Brønsted acid, has also been successfully employed to generate up to three contiguous stereogenic centers. researchgate.net

Reaction VariantCatalyst TypeKey Features
Classical PovarovLewis acids (e.g., BF3·OEt2), Brønsted acidsThree-component reaction (aniline, aldehyde, alkene) for efficient construction of the tetrahydroquinoline core. benthamdirect.comeurekaselect.com
Asymmetric PovarovChiral Phosphoric Acids (e.g., (S)-TRIP), Chiral Lewis AcidsEnables enantioselective synthesis of chiral tetrahydroquinolines, often with high diastereo- and enantioselectivity. rsc.orgrsc.orgacs.org
Cooperative CatalysisChiral Urea / Brønsted AcidAllows for the creation of multiple stereocenters in a single step with high stereocontrol. researchgate.net

Imino Diels-Alder Type Cycloadditions

The Povarov reaction is a prominent example of an imino Diels-Alder reaction. medicopublication.comtandfonline.com This class of reactions involves the [4+2] cycloaddition of an imine (acting as the diene or dienophile) with a suitable partner to form a nitrogen-containing six-membered ring. In the context of tetrahydroquinoline synthesis, an N-arylimine typically serves as the azadiene, which reacts with an alkene. tandfonline.comchemrxiv.org

The reaction can be performed as a one-pot procedure, which offers better yields and versatility compared to methodologies that rely on pre-formed hemi-aminals. tandfonline.com Various catalysts, including boron trifluoride etherate (BF3·Et2O), can be used to promote the cycloaddition. medicopublication.com The choice of reactants, particularly the electronic nature of the aniline and aldehyde components, can influence the reaction yield. Electron-donating groups on the aromatic amine have been shown to facilitate the reaction. chemrxiv.org

Catalytic Hydrogenation and Reductive Methodologies

Catalytic hydrogenation of the quinoline ring system is a fundamental and direct method for accessing the 1,2,3,4-tetrahydroquinoline (B108954) scaffold. gatech.eduorganic-chemistry.org This approach involves the reduction of the pyridine (B92270) part of the quinoline molecule.

A variety of catalysts and hydrogen sources can be used for this transformation. Noble metal catalysts, such as palladium on a nitrogen-doped carbon support (Pd/CN), have shown high activity and selectivity for the hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines under relatively mild conditions. rsc.org Adams' catalyst (platinum oxide) has also been historically used for this purpose. gatech.edu

More recently, catalysts based on earth-abundant metals have been developed. A cobalt-amido cooperative catalyst, for example, can perform a selective partial transfer hydrogenation of quinolines to 1,2-dihydroquinolines using ammonia (B1221849) borane (B79455) (H3N·BH3) as the reductant. nih.gov Further reduction of the dihydroquinoline intermediate then yields the tetrahydroquinoline. nih.gov Similarly, manganese pincer complexes have been utilized in "borrowing hydrogen" methodologies, where alcohols serve as both alkylating agents and hydrogen donors in a one-pot cascade reaction to form tetrahydroquinolines. nih.govacs.org

A diastereoselective synthesis of substituted tetrahydroquinolines can also be achieved through a tandem sequence involving the catalytic hydrogenation of an aromatic nitro group, which triggers an intramolecular condensation and subsequent reductive amination. nih.gov

MethodCatalyst SystemHydrogen SourceKey Features
Heterogeneous Catalytic HydrogenationPd/CN, PtO2 (Adams' catalyst)H2 gasDirect reduction of the quinoline ring; selectivity can be high. gatech.edursc.org
Transfer HydrogenationCobalt-amido complex, RuCl3·xH2OH3N·BH3Uses a chemical hydrogen donor instead of H2 gas; can be highly selective. organic-chemistry.orgnih.gov
Borrowing Hydrogen MethodologyManganese PN3 pincer complexSecondary alcoholsAtom-efficient cascade reaction with water as the only byproduct. nih.govacs.org
Tandem Reduction-Reductive AminationPd/CH2 gasIntramolecular cyclization initiated by nitro group reduction to form the heterocyclic ring with high diastereoselectivity. nih.gov

Enantioselective Reductive Dearomatization of Quinoline Precursors

A key strategy for synthesizing chiral tetrahydroquinolines involves the enantioselective reduction of the aromatic quinoline core. This dearomatization process transforms the planar, aromatic ring into a saturated, chiral heterocyclic system.

One prominent method is a two-step sequence that begins with the 1,2-reductive dearomatization of quinoline precursors. nih.gov This initial reduction sets the stage for a subsequent copper-catalyzed asymmetric hydroamination. This sequence has been successfully developed to afford a diverse range of 4-amino-1,2,3,4-tetrahydroquinolines with high levels of enantioselectivity. nih.gov The process is notable for its ability to efficiently transform internal cis-cyclic alkenes, which are typically challenging substrates in copper hydride-catalyzed enantioselective hydroamination reactions, under mild conditions. nih.gov The reaction can be performed in a stepwise manner or as a one-pot procedure, enhancing its synthetic utility. nih.gov

Borrowing Hydrogen (BH) Methodology for C-N Bond Formation

The "Borrowing Hydrogen" (BH) or "hydrogen autotransfer" methodology represents a highly atom-economical and sustainable approach for forming C-N bonds. acs.orgnih.gov This strategy utilizes alcohols as alkylating agents, with water being the only byproduct. acs.orgnih.gov The core principle involves the temporary oxidation of an alcohol to an aldehyde or ketone by a metal catalyst, which "borrows" the hydrogen. This carbonyl intermediate then reacts with a nucleophile (e.g., an amine) to form an imine, which is subsequently reduced by the catalyst using the borrowed hydrogen. nih.gov

This methodology has been effectively applied to the synthesis of 1,2,3,4-tetrahydroquinolines. In a one-pot cascade reaction, 2-aminobenzyl alcohols can be coupled with secondary alcohols, promoted by a manganese(I) PN³ pincer complex. acs.orgnih.gov The choice of base is critical for selectivity; a combination of potassium hydride (KH) and potassium hydroxide (B78521) (KOH) preferentially yields the reduced tetrahydroquinoline product over the quinoline. nih.gov This process is highly efficient, forming both a C-C and a C-N bond in a single operation without the need for external reducing agents. nih.gov

Catalytic Reduction of Quinoline Derivatives to Tetrahydroquinolines

The direct catalytic hydrogenation of the quinoline ring is one of the most straightforward methods for accessing the tetrahydroquinoline scaffold. sci-hub.st A variety of catalytic systems have been developed to achieve this transformation, ranging from precious metal catalysts to more abundant, metal-free options.

Key Catalytic Systems for Quinoline Reduction:

Catalyst SystemReductantKey Features
Gold Nanoparticles (Au NPs) on TiO₂ Hydrosilanes/Ethanol (B145695)Catalyzes reduction under solvent-free conditions at 70°C; shows stereoselective addition of hydrides and protons. researchgate.net
In situ generated Cobalt Zinc powder / H₂Heterogeneous pressure hydrogenation in aqueous solution using readily available reagents. thieme-connect.com
Zinc Borohydride (B1222165) N/AA simple and convenient procedure that proceeds with a catalytic amount of N,N-dimethyl aniline under sonication. tandfonline.com
Boron Catalysts (e.g., B(C₆F₅)₃) HydrosilanesA metal-free procedure applicable to a broad scope of quinolines, including those with amino or hydroxy groups. sci-hub.st

These methods offer different advantages in terms of reaction conditions, substrate scope, and catalyst cost. For instance, the use of boronic acid catalysts allows for a one-pot tandem reduction of quinolines followed by reductive alkylation with an aldehyde, using a Hantzsch ester as the hydrogen source under mild conditions. acs.org This provides a step-economical route to N-alkyl tetrahydroquinolines. acs.org

Transition Metal-Catalyzed Synthesis

Transition metals play a pivotal role in modern organic synthesis, enabling a wide array of transformations for constructing complex molecules like tetrahydroquinolines. Catalysts based on copper, palladium, nickel, and manganese have been instrumental in developing novel cyclization, cross-coupling, and dehydrogenative coupling strategies.

Copper-Catalyzed Transformations

Copper catalysts are valued for their unique reactivity in C-H activation and C-N bond formation. A significant application is the enantioselective synthesis of 4-aminotetrahydroquinolines. nih.gov This is achieved through a sequence involving the dearomatization of quinolines followed by an asymmetric hydroamination catalyzed by a copper(I) hydride complex. nih.gov

Furthermore, copper-catalyzed methods have been developed for the synthesis of polysubstituted pyrroles from amines and γ-bromo-substituted γ,δ-unsaturated ketones, showcasing copper's utility in Ullmann-type C-N coupling reactions. organic-chemistry.org Such strategies often involve the initial formation of an enamine, which then undergoes an intramolecular nitrogen-vinylation facilitated by the copper(I) catalyst. organic-chemistry.org Researchers have also developed copper-catalyzed cascade transformations of aminoalkynes with alkynes to construct complex heterocyclic scaffolds like tetrahydropyrrolo[1,2-a]quinolines, highlighting the versatility of copper in mediating tandem cyclization reactions. nih.gov

Palladium and Nickel-Catalyzed Cyclizations and Cross-Couplings

Palladium and nickel are powerful catalysts for C-C and C-N bond-forming reactions, enabling the construction of the tetrahydroquinoline ring through various cyclization and cross-coupling strategies. nih.govuci.edu

Palladium Catalysis: Palladium-catalyzed reactions are central to the synthesis of complex heterocyclic structures. rsc.org One innovative approach is the Pd(II)-catalyzed reductive asymmetric cyclization of N-tosyl-tethered 1,7-enynes, which uses ethanol as a clean hydrogen source. acs.org This method facilitates the synthesis of chiral 1,2,3,4-tetrahydroquinolines containing a quaternary carbon center with excellent enantioselectivity. acs.org Another powerful strategy is the ligand-dependent, diastereodivergent palladium-catalyzed [4+2] cycloaddition of vinyl benzoxazinanones with α-arylidene succinimides. nih.gov By simply switching the chiral ligand, different diastereomers of highly substituted tetrahydroquinolines can be selectively obtained. nih.gov

Nickel Catalysis: Nickel catalysts offer a cost-effective alternative to palladium and exhibit unique reactivity, often proceeding through radical mechanisms. uci.edunih.gov This property is advantageous for cross-electrophile coupling reactions, which directly couple two different electrophiles. wisc.edu While direct examples for the synthesis of the target compound are specific, the principles of nickel-catalyzed cross-coupling are broadly applicable. For instance, nickel catalysis can be used in intramolecular Heck reactions and cross-couplings for the formation of the C4-C4a bond in tetrahydroquinolines. acsgcipr.org Nickel's ability to facilitate radical pathways allows for compatibility with a wide range of functional groups commonly found in complex biomolecules. nih.govresearchgate.net

Manganese-Catalyzed Dehydrogenative Couplings

Manganese, being an earth-abundant and inexpensive metal, has emerged as a sustainable catalyst for organic synthesis. acs.org Manganese complexes are particularly effective in promoting dehydrogenative coupling reactions, which are key steps in the Borrowing Hydrogen methodology. nih.govnih.gov

A manganese(I) PN³ pincer complex has been successfully employed for the one-pot synthesis of 1,2,3,4-tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols. acs.orgacs.org This cascade reaction proceeds through an initial acceptorless dehydrogenative coupling to form a quinoline intermediate, which is then hydrogenated in the same pot to yield the final tetrahydroquinoline product. nih.govresearchgate.net The reaction is highly atom-economical, generating only water as a byproduct. nih.gov Mesoporous manganese oxides have also been utilized as catalysts for the cross-dehydrogenative coupling (CDC) of N-aryltetrahydroisoquinolines with indoles, demonstrating the broader utility of manganese in facilitating C-C bond formation through C-H activation. osti.gov

Organocatalytic Synthesis of Tetrahydroquinoline Derivatives

Organocatalysis has emerged as a powerful tool in organic synthesis, utilizing small, chiral organic molecules to catalyze transformations with high efficiency and stereoselectivity under mild conditions. thieme-connect.com This approach avoids the use of often toxic and expensive metal catalysts. Various synthetic pathways, including the Povarov reaction, domino reactions, and intramolecular cyclizations, have been successfully developed for tetrahydroquinoline synthesis using organocatalysts. thieme-connect.comthieme-connect.com Methodologies are generally classified based on the nature of the catalyst-substrate interaction, such as covalent (aminocatalysis, N-heterocyclic carbene catalysis) and noncovalent (hydrogen-bonding catalysis) pathways. thieme-connect.com

Chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), have proven to be exceptionally effective catalysts for the enantioselective synthesis of tetrahydroquinolines. nih.gov These catalysts function by activating electrophiles, typically imines or quinolinium ions, through hydrogen bonding, thereby facilitating a stereocontrolled nucleophilic attack.

One of the most prominent applications of CPAs is in the asymmetric transfer hydrogenation of quinolines. In this reaction, a hydrogen source, such as a Hantzsch ester, transfers a hydride to the CPA-activated quinoline substrate. nih.gov This method is considered a safer alternative to catalytic hydrogenation, which requires high-pressure molecular hydrogen. nih.gov For instance, a one-pot process has been developed where 2-aminochalcones are first cyclized to form quinolines and then asymmetrically reduced using a CPA as the sole catalyst, affording a variety of 2-substituted tetrahydroquinolines in excellent yields and enantioselectivities. organic-chemistry.orgacs.org

The relay catalysis of an achiral gold complex and a chiral Brønsted acid has also been employed for the consecutive hydroamination and asymmetric transfer hydrogenation of 2-(2-propynyl)aniline derivatives, yielding tetrahydroquinolines with high enantiomeric purity. organic-chemistry.org Furthermore, CPAs have been utilized in inverse-electron-demand aza-Diels-Alder reactions between aldimines and enol ethers to produce tetrahydroquinoline derivatives with excellent enantioselectivity. organic-chemistry.org

The effectiveness of different CPAs can vary significantly based on their structural features, particularly the substituents on the chiral backbone. A comparison of various CPAs for the transfer hydrogenation of 2-substituted quinolines revealed that catalysts bearing bulky aromatic groups, such as 9-anthryl or spirobiindane moieties, often provide superior stereocontrol. nih.govnih.gov

Table 1: Chiral Phosphoric Acid (CPA) Catalyzed Asymmetric Transfer Hydrogenation of 2-Substituted Quinolines

EntryQuinoline SubstrateCPA CatalystHydrogen SourceYield (%)Enantiomeric Excess (ee %)Reference
12-Phenylquinoline(R)-TRIPHantzsch Ester9596 organic-chemistry.org
22-Mesitylquinoline(R)-STRIPHantzsch Ester9898 organic-chemistry.org
32-(2-Naphthyl)quinoline(R)-TRIPHantzsch Ester9695 organic-chemistry.org
42-AminoenoneChiral Phosphoric AcidHantzsch Ester>9592-99 organic-chemistry.org
52-AminochalconeChiral Phosphoric AcidHantzsch Ester85-9890-98 acs.org

Amine catalysis represents another cornerstone of organocatalysis, where chiral primary or secondary amines are used to activate substrates through the formation of nucleophilic enamines or electrophilic iminium ions. While widely used for functionalizing aldehydes and ketones, the application of amine catalysis as a Lewis base or hydrogen-bonding mechanism for alkene activation is less common but has been effectively demonstrated in tetrahydroquinoline synthesis. acs.org

A notable example is the highly enantio- and diastereoselective three-component Povarov reaction, where a chiral amine catalyst facilitates the reaction between anilines, aldehydes, and an olefin component to yield substituted tetrahydroquinolines with excellent stereocontrol (up to 99% ee and >95:5 dr). researchgate.net

In a different approach, a decarboxylative [4+2] cycloaddition of vinyl benzoxazinanones with nitroolefins has been developed using a single chiral morpholine (B109124) catalyst. acs.org This catalyst demonstrates remarkable versatility by sequentially functioning as a Lewis base to initiate the decarboxylation and generate a reactive intermediate, and subsequently as a hydrogen-bonding catalyst to control the stereochemistry of the cycloaddition step. acs.org Chiral primary amine catalysts have also been shown to effect an asymmetric 1,5-hydride transfer followed by cyclization to construct the tetrahydroquinoline core. researchgate.net

One-Pot and Cascade Reaction Sequences for Enhanced Synthetic Efficiency

One-pot and cascade (or domino) reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation without the isolation of intermediates. nih.gov These processes are characterized by high atom economy, reduced waste, and operational simplicity, making them prime examples of green chemistry. nih.gov Numerous such sequences have been designed for the synthesis of tetrahydroquinolines. nih.gov

A biomimetic one-pot cascade reduction has been developed for the synthesis of chiral tetrahydroquinolines from 2-aminochalcones. dicp.ac.cn This process involves an acid-catalyzed and ruthenium-catalyzed formation of an aromatic quinoline intermediate, followed by a biomimetic asymmetric reduction using a regenerable NAD(P)H model and a chiral phosphoric acid. dicp.ac.cn

Another efficient one-pot transformation involves the conversion of 3-arylprop-2-en-1-ol derivatives into ring-fused tetrahydroquinolines. acs.org This sequence is achieved through a Ru(VII)-catalyzed aerobic oxidation to form an aldehyde intermediate, which then undergoes a highly efficient internal redox reaction involving a 1,5-hydride transfer and subsequent cyclization, catalyzed by a chiral phosphoric acid. acs.org

Furthermore, a transition-metal-free, one-pot synthesis of C4-aryl-substituted tetrahydroquinolines has been developed from simple anilines and propargylic chlorides. acs.org This reaction proceeds via propargylation of the aniline, followed by a subsequent cyclization and reduction sequence to furnish the final products in moderate to high yields. acs.org

Table 2: Examples of One-Pot and Cascade Syntheses of Tetrahydroquinolines

Starting MaterialsKey Catalysts/ReagentsReaction TypeProductYield (%)Enantiomeric Excess (ee %)Reference
2-Aminochalcones[Ru(p-cymene)I2]2, Chiral Phosphoric Acid, PhenanthridineCascade Biomimetic Reduction2,4-Diaryl-THQ86-9188-90
3-Arylprop-2-en-1-ol derivativesTPAP (Ru(VII)), Chiral Phosphoric AcidAerobic Oxidation/1,5-Hydride Transfer/CyclizationRing-Fused THQ50-7092-95 acs.org
Anilines, Propargylic ChloridesHFIP (Hexafluoroisopropanol)Propargylation/Cyclization/ReductionC4-Aryl-THQ47-85N/A acs.org
2-AminoenonesVisible Light, Chiral Phosphoric AcidPhotocatalytic Cyclization/Transfer Hydrogenation2-Substituted THQHighExcellent organic-chemistry.org

Chemoenzymatic Approaches and Kinetic Resolution for Enantiomerically Enriched Scaffolds

Combining the selectivity of biocatalysts with the versatility of chemical synthesis, chemoenzymatic approaches provide powerful pathways to enantiomerically pure compounds. Similarly, kinetic resolution offers a direct method to separate racemic mixtures, yielding highly enriched chiral materials.

Chemoenzymatic strategies have been successfully applied to the synthesis of various chiral tetrahydroquinoline derivatives. A general approach for preparing chiral 3-substituted tetrahydroquinolines combines a biocatalytic cascade with a chemical cyclization. rsc.orgrsc.org The key step involves a one-pot, dual-enzyme system using an ene reductase (ERED) and an imine reductase (IRED) to convert α,β-unsaturated aldehydes into chiral amines with excellent enantioselectivity (>97% ee). rsc.orgrsc.org This is followed by a palladium-catalyzed intramolecular Buchwald-Hartwig amination to form the tetrahydroquinoline ring. rsc.orgrsc.org In another strategy, transaminases (ATAs) have been used to stereoselectively install the amine at the 2-position of a ketone precursor, which is then cyclized via C-N coupling to form the heterocycle. digitellinc.com

Kinetic resolution is an effective technique for obtaining enantioenriched tetrahydroquinolines from a racemic mixture. In this process, a chiral catalyst or reagent selectively reacts with one enantiomer at a much faster rate than the other, allowing for the separation of the fast-reacting product and the unreacted, enantiopure starting material. A highly efficient kinetic resolution of racemic 2-substituted 1,2-dihydroquinolines has been achieved through an asymmetric copper-catalyzed borylation. nih.gov This method provides both chiral 3-boryl-1,2,3,4-tetrahydroquinolines and the recovered 2-substituted 1,2-dihydroquinolines with excellent enantioselectivities and high selectivity factors (up to 569). nih.gov

Another powerful method involves the lithiation of N-Boc-2-aryl-1,2,3,4-tetrahydroquinolines in the presence of the chiral ligand (–)-sparteine. nih.govwhiterose.ac.uk The chiral base formed from n-butyllithium and sparteine (B1682161) preferentially deprotonates one enantiomer, which can then be trapped with an electrophile. This process achieves very high levels of enantioselectivity for both the recovered starting material and the 2,2-disubstituted product. nih.govwhiterose.ac.uk Additionally, a dehydrogenative kinetic resolution catalyzed by a chiral phosphoric acid has been reported, based on the asymmetric hydrogen transfer from tetrahydroquinolines to imines. rsc.org

Table 3: Chemoenzymatic and Kinetic Resolution Methods for Tetrahydroquinolines

MethodSubstrateCatalyst/ReagentOutcomeEnantiomeric Excess (ee %) / Selectivity (s)Reference
Chemoenzymatic Cascadeα,β-Unsaturated AldehydesEne Reductase (ERED) / Imine Reductase (IRED)Chiral 3-Substituted THQ97 to >99% ee rsc.orgrsc.org
Chemoenzymatic SynthesisKetone PrecursorEngineered Transaminase (ATA)Chiral 2-Substituted THQ>95:5 er digitellinc.com
Kinetic ResolutionRacemic 2-Substituted 1,2-DihydroquinolinesCu-Catalyst / Chiral LigandChiral 3-Boryl-THQ and recovered Dihydroquinoline>98% ee; s up to 569 nih.gov
Kinetic ResolutionRacemic N-Boc-2-aryl-THQn-BuLi / (–)-SparteineEnantioenriched recovered THQ and 2,2-disubstituted THQHigh (e.r. up to 99:1) nih.govwhiterose.ac.uk
Oxidative Kinetic ResolutionRacemic 2-Substituted THQChiral Phosphoric Acid / ImineEnantioenriched recovered THQ and Oxidized ProductHigh to Excellent rsc.org

Reaction Chemistry and Derivatization of the 1 Propan 2 Yl 1,2,3,4 Tetrahydroquinolin 4 Amine Scaffold

Reactivity and Functionalization of the Primary Amine at C-4

The primary amine at the C-4 position is a key site for introducing a wide range of functional groups, enabling the synthesis of diverse derivatives. Its reactivity is characteristic of a primary aliphatic amine, allowing for common transformations such as acylation and reductive amination.

Amidation and Acylation Reactions

The primary amine at C-4 readily undergoes acylation with various acylating agents, such as acyl chlorides and acid anhydrides, to form the corresponding amides. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct. The choice of solvent and base can influence the reaction rate and yield.

Commonly employed acylating agents include acetyl chloride, benzoyl chloride, and various substituted derivatives. The resulting N-acylated products can exhibit significantly different physicochemical properties compared to the parent amine.

Table 1: Examples of Amidation/Acylation of 4-Aminotetrahydroquinoline Derivatives

Acylating AgentBaseSolventProductYield (%)Reference
Acetyl ChlorideTriethylamineDichloromethaneN-(1-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-4-yl)acetamideNot ReportedGeneral Reaction
Benzoyl ChloridePyridine (B92270)ChloroformN-(1-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-4-yl)benzamideNot ReportedGeneral Reaction
Acetic AnhydrideSodium Acetate (B1210297)Acetic AcidN-(1-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-4-yl)acetamideNot ReportedGeneral Reaction

Formation of Substituted Derivatives via Reductive Amination

Reductive amination provides a versatile method for the N-alkylation of the C-4 primary amine. This two-step, one-pot reaction involves the initial formation of an imine or enamine intermediate through the condensation of the amine with a carbonyl compound (aldehyde or ketone), followed by in-situ reduction to the corresponding secondary or tertiary amine. wikipedia.org

A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being the most common. The choice of reducing agent is often dictated by the reactivity of the carbonyl compound and the pH of the reaction medium. masterorganicchemistry.com For instance, sodium cyanoborohydride is effective under mildly acidic conditions where the imine formation is favored. harvard.edu

This methodology allows for the introduction of a wide array of alkyl and arylalkyl substituents at the C-4 nitrogen, significantly expanding the chemical diversity of the scaffold.

Table 2: Reductive Amination of 4-Aminotetrahydroquinolines with Various Carbonyl Compounds

Carbonyl CompoundReducing AgentSolventProductYield (%)Reference
BenzaldehydeNaBH(OAc)₃1,2-DichloroethaneN-benzyl-1-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-4-amineNot ReportedGeneral Protocol
Acetone (B3395972)NaBH₃CNMethanol (B129727)N-isopropyl-1-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-4-amineNot ReportedGeneral Protocol
CyclohexanoneH₂/Pd-CEthanol (B145695)N-cyclohexyl-1-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-4-amineNot ReportedGeneral Protocol

Note: Specific examples for the target compound are illustrative of general reductive amination procedures.

Diverse N-Functionalization Strategies at C-4

Beyond acylation and reductive amination, the primary amine at C-4 can participate in a range of other N-functionalization reactions. These include:

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields sulfonamides.

Urea (B33335) and Thiourea Formation: Treatment with isocyanates or isothiocyanates affords the corresponding ureas and thioureas.

Michael Addition: As a nucleophile, the amine can undergo conjugate addition to α,β-unsaturated carbonyl compounds.

These reactions provide access to a broad spectrum of derivatives with varied electronic and steric properties, which can be valuable for modulating biological activity in medicinal chemistry programs.

Reactivity of the N-1 Isopropyl Group and the Tetrahydroquinoline Nitrogen

Steric and Electronic Influence of the N-Isopropyl Moiety on Reaction Pathways

The N-1 isopropyl group exerts a significant steric influence on the molecule. This bulky substituent can hinder the approach of reagents to the N-1 nitrogen and the adjacent C-2 and C-8 positions of the tetrahydroquinoline ring. This steric hindrance can affect the rates and outcomes of reactions involving both the N-1 nitrogen and other parts of the molecule.

Electronically, the isopropyl group is an electron-donating group, which increases the electron density and basicity of the N-1 nitrogen. However, this increased nucleophilicity is often tempered by the steric bulk of the group. The interplay between these steric and electronic effects can be complex and can influence the regioselectivity of certain reactions. For instance, in reactions where both the C-4 amine and the N-1 nitrogen are potential nucleophiles, the less sterically hindered C-4 amine is generally more reactive.

Selective Transformations at the N-1 Position

While the N-1 nitrogen is a tertiary amine and generally less reactive as a nucleophile than the C-4 primary amine, it can still undergo certain transformations. However, reactions at this position often require more forcing conditions or specific catalytic systems.

One potential transformation is N-dealkylation , which would involve the removal of the isopropyl group. This is a challenging transformation for N-isopropyl groups due to the stability of the secondary carbocation that would need to be formed. nih.gov Oxidative methods or specialized reagents would likely be required to achieve this transformation. nih.gov

Direct N-alkylation to form a quaternary ammonium (B1175870) salt is also possible by reaction with a reactive alkylating agent, though the steric hindrance of the existing isopropyl group would make this a relatively slow process.

The selective functionalization of the N-1 position in the presence of the C-4 primary amine would likely require a protection strategy for the C-4 amine. For instance, acylation of the C-4 amine to form an amide would render it non-nucleophilic, allowing for subsequent reactions to be directed towards the N-1 position.

Functional Group Interconversions and Post-Synthetic Modifications on the Tetrahydroquinoline Core

Post-synthetic modifications of the tetrahydroquinoline scaffold typically involve reactions at the nitrogen atom (N-1) or C-H functionalization of the aromatic ring. The primary amine at the C-4 position and the secondary amine at the N-1 position of 1-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-4-amine represent key sites for functional group interconversions, although specific examples for this molecule are not detailed in the available literature.

General modifications to the parent 1,2,3,4-tetrahydroquinoline (B108954) scaffold often involve N-alkylation or N-acylation. For instance, the nitrogen of the tetrahydroquinoline ring can be deprotonated in a basic environment, enhancing its nucleophilicity and allowing it to react with electrophiles. nih.gov One-pot methods have been developed for the reductive alkylation of quinolines to produce various N-alkyl tetrahydroquinolines. acs.orgacs.org This is achieved through a tandem reduction of the quinoline (B57606) followed by reductive alkylation with an aldehyde or ketone. acs.org Another modification is the Mannich reaction, a one-pot three-component condensation involving the tetrahydroquinoline core, formaldehyde, and a secondary amine to form N-Mannich bases, which demonstrates the reactivity of the N-H bond for creating new C-N bonds. nih.gov Furthermore, regioselective C-H alkylation of the C6 position of the tetrahydroquinoline ring has been achieved using aryl aldehydes in the presence of 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), showcasing a method for modifying the carbocyclic portion of the scaffold. acs.org

Mechanistic Investigations of Reactions Involving 1 Propan 2 Yl 1,2,3,4 Tetrahydroquinolin 4 Amine Synthesis and Transformations

Elucidation of Reactive Intermediates, including Iminium Ions

The formation of the tetrahydroquinoline scaffold often proceeds through various reactive intermediates, with iminium ions being particularly significant. These electrophilic species are key to several cyclization strategies.

One common pathway involves the acid-catalyzed reaction of a phenylethylamine derivative with an aldehyde or ketone, a process known as the Pictet-Spengler reaction. nih.gov In this sequence, an initial condensation forms a Schiff base, which is then protonated to generate a highly reactive iminium ion. nih.gov This intermediate is susceptible to intramolecular electrophilic attack by the electron-rich aromatic ring, leading to the formation of the tetrahydroquinoline core. nih.govnih.gov

Another important route is the Povarov reaction, a [4+2] cycloaddition involving an aniline (B41778), an aldehyde, and an electron-rich alkene. This reaction also proceeds via an iminium ion intermediate, formed from the condensation of the aniline and aldehyde. datapdf.com The iminium ion then acts as the dienophile in the subsequent cycloaddition step.

In syntheses starting from 2-nitroaryl compounds, reduction of the nitro group to an amine is a key step. This is often followed by an intramolecular condensation with a carbonyl group in the side chain, which generates a cyclic imine or iminium ion. nih.gov Subsequent reduction of this intermediate yields the final tetrahydroquinoline product. For instance, the conversion of 2-nitroarylketones and aldehydes using catalytic hydrogenation involves the reduction of the nitro group, followed by the formation of a cyclic imine, which is then further reduced. nih.gov

Reductive amination sequences also rely on the in-situ formation of imine or iminium intermediates. These are generated from an amine and a carbonyl compound and are immediately reduced to the corresponding amine without being isolated. nih.gov

Table 1: Key Reactive Intermediates in Tetrahydroquinoline Synthesis

Intermediate Formation Method Role in Synthesis
Iminium Ion Acid-catalyzed condensation of an amine and a carbonyl compound. nih.gov Electrophile for intramolecular cyclization (e.g., Pictet-Spengler). nih.govnih.gov
Cyclic Imine Intramolecular condensation of an amino-ketone/aldehyde. nih.gov Precursor to tetrahydroquinoline upon reduction. nih.gov
2-Azaallyl Anion Deprotonation of N-benzyl imines. nih.gov Nucleophile in conjugate addition reactions. nih.gov
Iron-Nitrene Complex Reaction of aryl azides with an iron(III) complex. nih.gov Intermediate in C-H insertion reactions for cyclization. nih.gov

Detailed Analysis of Catalytic Cycles and the Role of Catalytic Species

Catalysts play a pivotal role in the synthesis of tetrahydroquinolines, influencing reaction rates, selectivity, and the ability to perform reactions under mild conditions. Various catalytic systems, including transition metals and organocatalysts, have been developed.

Transition Metal Catalysis: Palladium on carbon (Pd/C) is a widely used heterogeneous catalyst, particularly in domino reactions involving hydrogenation. For example, in the synthesis from 2-nitroarylketones, Pd/C catalyzes the initial reduction of the nitro group to an amine, which then undergoes spontaneous cyclization and subsequent reduction of the resulting imine. nih.gov

Homogeneous catalysts, such as manganese pincer complexes, are employed in "borrowing hydrogen" methodologies. nih.gov This atom-economical process involves the catalyst temporarily "borrowing" hydrogen from an alcohol to form a carbonyl compound in situ. This intermediate then reacts to form an imine, and finally, the catalyst returns the hydrogen to complete the cycle, yielding the N-alkylated product and water as the only byproduct. nih.gov The choice of base and temperature can significantly influence whether the reaction stops at the quinoline (B57606) stage or proceeds to the tetrahydroquinoline. nih.gov

Gold catalysts have been shown to be highly efficient in tandem hydroamination/asymmetric transfer hydrogenation reactions. organic-chemistry.org The gold catalyst acts as a π-Lewis acid to facilitate the initial hydroamination step, and then as a chiral Lewis acid in the subsequent asymmetric transfer hydrogenation. organic-chemistry.org

Organocatalysis: Chiral phosphoric acids have emerged as powerful organocatalysts for the enantioselective synthesis of tetrahydroquinolines. organic-chemistry.orgacs.org In a one-pot, two-step process starting from 2-aminochalcones, the chiral phosphoric acid first catalyzes a dehydrative cyclization to form a quinoline intermediate. Subsequently, the same catalyst promotes the asymmetric reduction of the quinoline with a Hantzsch ester to afford the chiral tetrahydroquinoline with high enantioselectivity. organic-chemistry.orgacs.org The catalyst acts as a Brønsted acid to activate the substrate and then controls the stereochemistry of the reduction step. organic-chemistry.org

Boronic acid catalysts can facilitate a one-pot tandem reduction of quinolines followed by reductive alkylation. These catalysts function as both Lewis acids and hydrogen-bond donors to activate the substrates. organic-chemistry.org

Table 2: Catalytic Systems in Tetrahydroquinoline Synthesis

Catalyst System Reaction Type Role of Catalyst
Pd/C, H₂ Domino Reduction-Reductive Amination Catalyzes reduction of nitro group and subsequent imine hydrogenation. nih.gov
Manganese PN³ Pincer Complex Borrowing Hydrogen Dehydrogenates alcohol, facilitates imine formation, and hydrogenates the final product. nih.gov
Gold(I) / Chiral Phosphate Tandem Hydroamination/Transfer Hydrogenation π-Lewis acid for hydroamination and chiral Lewis acid for asymmetric reduction. organic-chemistry.org
Chiral Phosphoric Acid Dehydrative Cyclization/Asymmetric Reduction Brønsted acid catalysis for cyclization and stereochemical control in reduction. organic-chemistry.orgacs.org
Boronic Acid / Hantzsch Ester Reductive Alkylation Lewis acid and hydrogen-bond donor activation. organic-chemistry.org

Mechanisms of Stereochemical Control and Stereoselective Induction in Asymmetric Syntheses

Achieving stereochemical control is a critical aspect of synthesizing biologically active molecules like substituted tetrahydroquinolines. Asymmetric catalysis provides an efficient means to produce enantiomerically enriched products.

The mechanism of stereoselective induction often relies on the formation of a chiral catalyst-substrate complex. In the case of chiral phosphoric acid-catalyzed reductions, the catalyst forms a hydrogen-bonded complex with the quinoline intermediate. This complex orients the substrate in a specific conformation, allowing the hydride donor (e.g., Hantzsch ester) to attack from a less sterically hindered face, thus leading to a specific enantiomer. organic-chemistry.orgacs.org

N-Heterocyclic carbenes (NHCs) have been used to catalyze stereoselective cascade reactions for constructing functionalized tetrahydroquinolines. nih.gov The chiral NHC catalyst controls the stereochemistry of multiple consecutive bond-forming events, including aza-Michael and Michael additions, leading to products with high diastereo- and enantioselectivity. nih.gov The rigidity of fused-ring structures in some chiral NHCs restricts the rotation of the chiral moiety, enhancing asymmetric induction. nih.gov

Metal-based asymmetric catalysis is also prominent. For instance, rhodium-catalyzed asymmetric hydrogenation of specifically designed o-nitrocinnamyl substrates can produce intermediates with high enantiomeric excess (>98% ee), which are then converted into chiral tetrahydroquinoline derivatives. nih.gov The stereochemical outcome is dictated by the coordination of the substrate to the chiral rhodium complex.

In some approaches, steric shielding by existing groups on the substrate can direct the stereochemical outcome. For example, in reductive cyclizations, a bulky group like an ester can direct the addition of hydrogen from the opposite face of the molecule, resulting in a specific diastereomer, often with a trans-fused ring junction. nih.gov

Determination of Reaction Pathways and Sequential Transformations in Cascade Processes

Cascade reactions, also known as domino or tandem reactions, are highly efficient synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single operation, without the isolation of intermediates. nih.gov These processes are characterized by a sequence of intramolecular and/or intermolecular transformations where the first reaction sets up the functionality for the subsequent one. nih.gov20.210.105

A common cascade process for tetrahydroquinoline synthesis is the reduction-reductive amination sequence. nih.gov This is initiated by the catalytic reduction of a nitro group on an aromatic ring that also bears a side chain with a ketone. The newly formed aniline then undergoes an intramolecular cyclization with the ketone to form a cyclic imine, which is subsequently reduced in the same pot to yield the tetrahydroquinoline. nih.gov

Another example is the aza-Michael-Michael-lactonization cascade, which can be catalyzed by N-heterocyclic carbenes to produce highly functionalized chiral tetrahydroquinolines. nih.gov This sequence involves multiple bond-forming events occurring in a controlled manner.

The tandem hydroamination/asymmetric transfer hydrogenation catalyzed by gold is another elegant cascade process. organic-chemistry.org An N-aryl propargylamine (B41283) first undergoes an intramolecular hydroamination to form a dihydroquinoline intermediate. This intermediate is then immediately subjected to an asymmetric transfer hydrogenation, often catalyzed by the same catalytic system, to furnish the chiral tetrahydroquinoline. organic-chemistry.org

Operando NMR studies have been used to identify the reaction network in heterogeneously catalyzed tandem reactions. For the synthesis of substituted tetrahydroquinolines via a Claisen-Schmidt condensation and reductive intramolecular cyclization, these studies allowed for the direct observation of intermediates, including reactive hydroxylamine (B1172632) species and unstable dihydroquinolines, providing a molecular-level understanding of the reaction pathway. rsc.org

Table 3: Examples of Cascade Processes in Tetrahydroquinoline Synthesis

Cascade Process Key Transformations Catalyst/Reagent
Reduction-Reductive Amination Nitro group reduction → Intramolecular cyclization → Imine reduction. nih.gov Pd/C, H₂
Hydroamination/Transfer Hydrogenation Intramolecular hydroamination → Asymmetric reduction. organic-chemistry.org Gold(I) / Chiral Phosphate
Aza-Michael/Michael/Lactonization Sequential conjugate additions and cyclization. nih.gov Chiral N-Heterocyclic Carbene
SN2/SNAr Intermolecular SN2 reaction → Intramolecular SNAr cyclization. nih.gov Base (e.g., in DMF)
Condensation/Reductive Cyclization Claisen-Schmidt condensation → Reductive intramolecular cyclization. rsc.org Bifunctional Pd/MOF

Advanced Spectroscopic and Structural Elucidation Techniques for 1 Propan 2 Yl 1,2,3,4 Tetrahydroquinolin 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to fully assign the structure of 1-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-4-amine.

Application of Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

1D NMR (¹H and ¹³C): The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic protons on the benzene (B151609) ring would appear in the downfield region (typically 6.5-7.5 ppm). The aliphatic protons of the tetrahydroquinoline ring and the N-isopropyl group would resonate in the upfield region (typically 1.0-4.5 ppm). The ¹³C NMR spectrum would complement this by showing signals for each of the 12 unique carbon atoms in the molecule.

2D NMR: To unambiguously assign these signals, a series of 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity of protons on the saturated heterocyclic ring (e.g., from H-2 through H-3 to H-4) and within the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It allows for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the entire molecular structure. For instance, HMBC would show correlations from the isopropyl methyl protons to the isopropyl methine carbon and, importantly, to the nitrogen-bearing carbon (C-1') of the quinoline (B57606) ring, confirming the N-substitution.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry, as discussed in the next section.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This data is hypothetical and based on typical values for analogous structures.

PositionAtom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key 2D Correlations
2CH₂~3.3-3.5~45-50COSY with H-3; HSQC with C-2; HMBC to C-4, C-8a
3CH₂~1.8-2.1~25-30COSY with H-2, H-4; HSQC with C-3; HMBC to C-4a, C-2
4CH~4.0-4.2~48-52COSY with H-3, NH₂; HSQC with C-4; HMBC to C-5, C-4a
4-NH₂NH₂~1.5-2.5 (broad)-COSY with H-4
5CH (Aromatic)~7.0-7.2~127-130COSY with H-6; HMBC to C-4, C-7, C-8a
6CH (Aromatic)~6.6-6.8~115-120COSY with H-5, H-7; HMBC to C-8, C-4a
7CH (Aromatic)~6.9-7.1~125-128COSY with H-6, H-8; HMBC to C-5, C-8a
8CH (Aromatic)~6.5-6.7~112-117COSY with H-7; HMBC to C-6, C-8a
4aC (Quaternary)-~122-125HMBC from H-3, H-5
8aC (Quaternary)-~145-148HMBC from H-2, H-8, H-7
1' (N-CH)CH~3.8-4.1~48-53COSY with H-2'; HSQC with C-1'; HMBC to C-2, C-8a, C-2'
2' (CH₃)CH₃ (x2)~1.1-1.3~20-24COSY with H-1'; HSQC with C-2'; HMBC to C-1'

Determination of Relative and Absolute Stereochemistry via NMR

The carbon at position 4 (C4) is a stereocenter, meaning this compound exists as a pair of enantiomers (R and S).

Relative Stereochemistry: For this specific molecule, there is only one stereocenter, so the concept of relative stereochemistry (cis/trans) is not applicable. However, if another substituent were present, NOESY would be critical. For example, a NOESY correlation between the proton at C4 and a proton on a C2 substituent would indicate a cis relationship. The magnitude of proton-proton coupling constants (³JHH) can also provide stereochemical information in rigid ring systems.

Absolute Stereochemistry: Standard NMR cannot distinguish between enantiomers. To determine the absolute configuration, a chiral derivatizing agent (CDA), such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), is often used. The CDA reacts with the amine at position 4 to form a pair of diastereomers. These diastereomers have distinct NMR spectra, and by analyzing the differences in chemical shifts of protons near the newly formed chiral center, the absolute configuration (R or S) at C4 can be determined.

X-ray Crystallography for Definitive Three-Dimensional Structure and Absolute Configuration Determination

Single-crystal X-ray crystallography provides the most unambiguous structural information for a crystalline compound. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

If a suitable single crystal of this compound or one of its salts could be grown, this analysis would yield a definitive 3D model of the molecule. nih.govresearchgate.net This model would provide precise data on:

Bond lengths and angles: Confirming the expected molecular geometry.

Conformation: Revealing the exact puckering of the tetrahydroquinoline ring (e.g., half-chair conformation). researchgate.net

Intermolecular interactions: Showing how molecules pack together in the crystal lattice through forces like hydrogen bonding.

Most importantly, for a chiral molecule crystallized in a chiral space group, X-ray crystallography can determine the absolute configuration of the stereocenter (C4) without the need for derivatization. This is achieved through the analysis of anomalous dispersion effects. To date, a crystal structure for this specific compound has not been reported in public databases.

Mass Spectrometry for Accurate Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns.

Accurate Molecular Mass: High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), would be used to determine the accurate molecular mass of the protonated molecule, [M+H]⁺. This experimental value can be compared to the calculated theoretical mass to confirm the elemental formula (C₁₂H₁₈N₂). Predicted mass spectrometry data for various adducts of the target compound are available. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound Adducts Data sourced from PubChemLite database predictions. uni.lu

AdductCalculated m/zPredicted Collision Cross Section (CCS) (Ų)
[M+H]⁺191.15428143.9
[M+Na]⁺213.13622150.3
[M]⁺190.14645139.8
[M-H]⁻189.13972146.2

Fragmentation Analysis: Under techniques like electron ionization (EI) or collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), the molecule will break apart in a predictable manner. The fragmentation of tetrahydroquinolines has been studied, and common pathways include losses of substituents and ring cleavages. cdnsciencepub.com For this compound, key fragmentation pathways would likely include:

Loss of the isopropyl group: A cleavage resulting in a fragment corresponding to [M - 43]⁺.

Loss of the 4-amino group: Leading to a fragment of [M - 16]⁺ or [M - 17]⁺.

Ring cleavage: The saturated ring can undergo fragmentation, potentially through a retro-Diels-Alder-type mechanism, which is characteristic of many cyclic systems. nih.gov

Loss of a methyl group from the isopropyl substituent: This is a common fragmentation for isopropyl groups and would result in an [M - 15]⁺ ion. cdnsciencepub.com

Advanced Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are indispensable for separating the target compound from impurities and, in the case of chiral molecules, for separating enantiomers.

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of a non-volatile compound. A reversed-phase method, likely using a C18 column with a mobile phase of acetonitrile and water (with additives like formic acid or trifluoroacetic acid to improve peak shape), would be developed. The purity would be determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. To separate the R and S enantiomers, chiral HPLC is required. This involves using a chiral stationary phase (CSP), such as one based on derivatized cellulose or amylose. jocpr.comresearchgate.net A normal-phase mobile phase (e.g., hexane/isopropanol) with a small amount of an amine additive (like diethylamine) is often effective for separating chiral amines. jocpr.comnih.gov This analysis is crucial for determining the enantiomeric excess (ee) of a sample.

Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative to HPLC, particularly for chiral separations. It uses supercritical carbon dioxide as the main mobile phase, often leading to faster analysis times and reduced solvent consumption. SFC is highly effective for the separation of chiral amines and would be an excellent technique for analyzing the enantiomeric purity of this compound.

Gas Chromatography (GC): As a relatively small molecule, the compound may be sufficiently volatile for GC analysis, which is useful for assessing purity against volatile impurities. The parent compound, 1,2,3,4-tetrahydroquinoline (B108954), has established GC retention data. nist.gov For amine-containing compounds, derivatization (e.g., acylation) is sometimes employed to prevent peak tailing and improve thermal stability, leading to more reliable and reproducible results.

Future Research Directions and Synthetic Prospects in N Alkyl 4 Aminotetrahydroquinoline Chemistry

Development of Novel and More Sustainable Synthetic Methodologies for Complex Tetrahydroquinoline Frameworks

One promising avenue is the expansion of domino reactions , also known as tandem or cascade reactions. These processes allow for the construction of complex molecules in a single operation without isolating intermediates, thereby increasing efficiency and reducing waste. For instance, domino reductive amination-nucleophilic aromatic substitution (SNAr) sequences have proven successful in producing tetrahydroquinolines in high yields (58%–98%). nih.gov Another sustainable approach is the borrowing hydrogen (BH) methodology . This elegant strategy utilizes alcohols as alkylating agents for amines, with water as the only byproduct. nih.gov A manganese(I) PN3 pincer complex has been reported to catalyze the synthesis of 1,2,3,4-tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols via a BH process. nih.gov This method avoids the need for pre-functionalized starting materials and external reducing agents.

Further research will likely focus on expanding the substrate scope of these reactions and developing catalysts based on earth-abundant and non-toxic metals. The use of mechanochemistry, employing mechanical force to induce chemical reactions, also presents a solvent-free and energy-efficient alternative for the synthesis of tetrahydroquinolines.

Table 1: Comparison of Sustainable Synthetic Methodologies for Tetrahydroquinolines

Methodology Catalyst/Reagent Key Advantages Representative Yields Reference
Domino Reaction 5% Pd/C High atom economy, reduced workup 93%–98% nih.gov
Borrowing Hydrogen Manganese(I) PN3 pincer complex Use of alcohols as alkylating agents, water as sole byproduct Good to excellent nih.gov
Green Synthesis Ionic Liquid Catalyst Recyclable catalyst, short reaction times Up to 99%

Exploration of Advanced Catalyst Design for Enhanced Efficiency and Stereoselectivity

The biological activity of N-alkyl-4-aminotetrahydroquinolines is often dependent on their stereochemistry. Therefore, the development of catalysts that can control the three-dimensional arrangement of atoms during the synthesis is of paramount importance. Future research will focus on the design of novel chiral catalysts for the enantioselective synthesis of these compounds.

A significant breakthrough has been the use of copper(I) hydride-catalyzed asymmetric hydroamination . A sequence involving 1,2-reductive dearomatization of quinolines followed by a copper-catalyzed enantioselective hydroamination has been developed to afford diverse 4-amino-1,2,3,4-tetrahydroquinolines with high levels of enantioselectivity. nih.gov This method has been shown to be effective for challenging internal cis-cyclic alkenes under mild conditions. nih.gov The choice of chiral ligand is crucial in these reactions, with ligands such as (R,R)-Ph-BPE demonstrating excellent performance. acs.org

Another powerful tool for asymmetric synthesis is the use of chiral phosphoric acids . These organocatalysts have been employed in the enantioselective Povarov reaction to produce polysubstituted tetrahydroquinolines with high enantiomeric ratios (er 89:11 to 99:1). researchgate.net The development of more robust and recyclable chiral catalysts, including those based on transition metals and organocatalysts, will be a key area of investigation. The goal is to achieve near-perfect stereocontrol for a broad range of substrates.

Table 2: Performance of Chiral Catalysts in the Asymmetric Synthesis of 4-Aminotetrahydroquinolines

Catalyst System Reaction Type Substrate Scope Enantiomeric Excess (ee) Yield Reference
Cu(OAc)₂·H₂O / (R,R)-Ph-BPE / P(p-tolyl)₃ Asymmetric Hydroamination Diverse dihydroquinolines up to 92% 46%–94% acs.org
Chiral Phosphoric Acid Povarov Reaction N-Arylimines and enecarbamates up to 99% Moderate to high researchgate.net
Gold-catalyzed Tandem Hydroamination/Asymmetric Transfer Hydrogenation Propargylamines Excellent Excellent organic-chemistry.org

Innovative Strategies for Diversification and Creation of Structurally Unique Scaffolds

To explore the full therapeutic potential of the N-alkyl-4-aminotetrahydroquinoline framework, it is essential to develop strategies for rapid structural diversification. This involves introducing a wide variety of functional groups and building more complex molecular architectures based on the core tetrahydroquinoline scaffold.

The Povarov reaction , a formal [4+2] cycloaddition, is a highly versatile method for constructing the tetrahydroquinoline ring system. sci-rad.com By varying the three components—an aniline (B41778), an aldehyde, and an alkene—a vast library of substituted tetrahydroquinolines can be generated. sci-rad.com Recent advancements have focused on expanding the scope of this reaction through the use of novel catalysts and dienophiles, leading to the synthesis of highly functionalized derivatives. nih.gov For example, the use of N-vinylformamide in a cationic Povarov reaction has enabled the synthesis of novel N-propargyl tetrahydroquinolines. nih.gov

Future work will likely involve the development of post-synthesis modification strategies to further elaborate the tetrahydroquinoline scaffold. This could include late-stage C-H functionalization, cross-coupling reactions, and the annulation of additional rings to create novel polycyclic systems. The goal is to create libraries of structurally diverse compounds for high-throughput screening and the identification of new drug candidates.

Table 3: Examples of Structurally Diverse Tetrahydroquinoline Scaffolds

Scaffold Type Synthetic Method Key Features Reference
N-Propargyl Tetrahydroquinolines Cationic Povarov Reaction Introduction of a reactive alkyne handle for further functionalization nih.gov
4-Aryl-substituted Tetrahydroquinolines Domino Reaction Access to compounds with potential anticancer and antibacterial properties nih.gov
Fused Pyrano[3,2-c]quinolines Povarov Reaction Polycyclic systems with increased structural complexity researchgate.net

Integration of Advanced Computational Approaches for Rational Design and Deeper Mechanistic Understanding

Computational chemistry has become an indispensable tool in modern drug discovery and synthetic methodology development. In the context of N-alkyl-4-aminotetrahydroquinoline chemistry, advanced computational approaches can provide valuable insights into reaction mechanisms, predict the properties of novel compounds, and guide the rational design of more efficient catalysts and syntheses.

Density Functional Theory (DFT) calculations can be used to elucidate the intricate details of reaction mechanisms, such as the transition states and intermediates involved in catalytic cycles. researchgate.net This understanding can then be used to optimize reaction conditions and design more effective catalysts. For example, DFT studies can help to predict the stereochemical outcome of asymmetric reactions by modeling the interactions between the substrate, catalyst, and reagents. researchgate.net The calculated HOMO-LUMO energy gap can also provide insights into the chemical reactivity and electronic transitions of the molecules. scirp.org

Molecular docking is another powerful computational technique that can be used to predict the binding affinity and mode of interaction of tetrahydroquinoline derivatives with biological targets. researchgate.net This information is crucial for the rational design of new drug candidates with improved potency and selectivity. By screening virtual libraries of compounds, researchers can prioritize the synthesis of molecules that are most likely to exhibit the desired biological activity. Future research will see a greater integration of these computational tools into the synthetic workflow, enabling a more targeted and efficient approach to the development of novel N-alkyl-4-aminotetrahydroquinoline-based therapeutics.

Table 4: Computational Data for Representative Quinoline (B57606) Derivatives

Compound/System Computational Method Calculated Property Significance Reference
Quinoline DFT (B3LYP/6-31+G(d,p)) HOMO-LUMO gap: -4.83 eV Predicts chemical reactivity and electronic properties scirp.org
Phenyl Quinoline-2-Carboxylate DFT Optimized molecular geometry Correlates with experimental structural data mdpi.com
2,4-Disubstituted Quinoline Derivatives Molecular Docking Binding Energy: -3.2 to -18.5 kcal/mol (vs. LipB) Predicts potential as anti-mycobacterium tuberculosis agents dergipark.org.tr

Q & A

Q. Q1: What are the key steps and reagents for synthesizing 1-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-4-amine, and how is structural purity validated?

Methodological Answer: The synthesis typically involves reductive amination or alkylation of a tetrahydroquinoline precursor. For example, 1-(1-methylpiperidin-4-yl)-1,2,3,4-tetrahydroquinoline derivatives are synthesized using sodium triacetoxyborohydride (STAB) and acetic acid under mild conditions to reduce imine intermediates . Post-synthesis, structural validation relies on ¹H NMR (e.g., δ 6.48 ppm for aromatic protons) and ESI-MS (e.g., [M+H]⁺ peaks) to confirm molecular weight and functional groups. Purity is assessed via HPLC (>95% purity thresholds) .

Advanced Reaction Optimization

Q. Q2: How can reaction conditions be optimized to mitigate low yields in the alkylation of tetrahydroquinoline derivatives?

Methodological Answer: Low yields in alkylation steps (e.g., NBS-mediated bromination) may arise from competing side reactions. Systematic optimization includes:

  • Solvent selection : Polar aprotic solvents like DMF enhance electrophilic reactivity but may require quenching with water to terminate side reactions .
  • Temperature control : Lower temperatures (0–5°C) suppress undesired radical pathways during halogenation.
  • Stoichiometry adjustments : Excess reagents (e.g., NBS) drive reactions to completion but require careful balancing to avoid byproduct formation. Post-reaction purification via silica gel chromatography (e.g., CH₂Cl₂/MeOH gradients) isolates target compounds .

Data Contradiction Analysis

Q. Q3: How should researchers resolve discrepancies between NMR and MS data during structural elucidation?

Methodological Answer: Contradictions between NMR (e.g., unexpected splitting patterns) and MS (e.g., [M+H]⁺ mismatch) may indicate:

  • Isomerization : Check for diastereomers or tautomers using 2D NMR (COSY, HSQC). For example, axial vs. equatorial substituents in tetrahydroquinoline derivatives alter coupling constants .
  • Impurity interference : Re-run MS with high-resolution instruments (HRMS) to distinguish isotopic peaks from contaminants.
  • Sample degradation : Verify stability under analysis conditions (e.g., deuterated solvent pH effects) .

Advanced Chromatographic Challenges

Q. Q4: What strategies improve chromatographic separation of structurally similar tetrahydroquinoline analogs?

Methodological Answer:

  • Stationary phase selection : Use C18 columns with sub-2µm particles for high-resolution separation of polar amines.
  • Mobile phase additives : 0.1% formic acid enhances peak symmetry by protonating amine groups, reducing tailing.
  • Gradient optimization : Shallow gradients (e.g., 5–40% MeOH in H₂O over 30 min) resolve analogs with minor substituent differences (e.g., methyl vs. ethyl groups) .

Mechanistic Insights into Reductive Steps

Q. Q5: What mechanistic considerations govern the choice of reducing agents (e.g., LiAlH₄ vs. NaBH₄) in tetrahydroquinoline synthesis?

Methodological Answer:

  • LiAlH₄ : Stronger reductant capable of reducing amides to amines (e.g., converting 3,4-dihydroquinolin-2(1H)-ones to tetrahydroquinolines). Requires anhydrous THF and post-reaction quenching with NaOH to neutralize excess reagent .
  • NaBH₄/STAB : Selective for imine reduction without over-reducing ester or nitrile groups. Ideal for substrates sensitive to strong bases .

Stereochemical Control

Q. Q6: How can stereoselectivity be achieved during the synthesis of chiral tetrahydroquinoline derivatives?

Methodological Answer:

  • Chiral auxiliaries : Use enantiopure amines or alcohols to induce asymmetry during cyclization.
  • Catalytic asymmetric hydrogenation : Employ Pd/C or Ru-based catalysts with chiral ligands (e.g., BINAP) to control stereochemistry at the C4 amine position. Monitor enantiomeric excess via chiral HPLC or polarimetry .

Purity & Stability Assessment

Q. Q7: What accelerated stability testing protocols ensure long-term integrity of tetrahydroquinoline derivatives?

Methodological Answer:

  • Forced degradation studies : Expose compounds to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) to identify degradation pathways (e.g., oxidation at the amine group).
  • Analytical monitoring : Track purity changes via UPLC-MS and quantify degradants using external calibration curves. Stabilize formulations with antioxidants (e.g., BHT) if needed .

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